(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a derivative of ursodeoxycholic acid, which is a secondary bile acid. Ursodeoxycholic acid is known for its therapeutic applications, particularly in the treatment of liver diseases. The esterification of ursodeoxycholic acid with oleyl alcohol results in ursodeoxycholic acid 7-oleyl ester, which may possess unique properties and applications compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ursodeoxycholic acid 7-oleyl ester typically involves the esterification of ursodeoxycholic acid with oleyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by techniques such as column chromatography to obtain the desired ester.
Industrial Production Methods: Industrial production of ursodeoxycholic acid 7-oleyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ursodeoxycholic acid and oleic acid.
Reduction: Ursodeoxycholic acid and oleyl alcohol.
Substitution: Various substituted ursodeoxycholic acid derivatives.
Scientific Research Applications
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Research is ongoing to explore its therapeutic potential in liver diseases and other conditions.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of ursodeoxycholic acid 7-oleyl ester involves its interaction with cellular membranes and bile acid receptors. The ester may enhance the solubility and bioavailability of ursodeoxycholic acid, leading to improved therapeutic effects. It can modulate bile acid transport and metabolism, thereby exerting its effects on liver function and cholesterol homeostasis.
Comparison with Similar Compounds
Chenodeoxycholic acid: Another bile acid with similar therapeutic applications.
Deoxycholic acid: Known for its role in fat metabolism and as a therapeutic agent.
Lithocholic acid: A secondary bile acid with distinct biological effects.
Uniqueness: (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its esterified structure, which may confer different physicochemical properties and biological activities compared to its parent compound and other bile acids. Its enhanced solubility and potential for targeted delivery make it a promising candidate for further research and development.
Properties
CAS No. |
85572-47-0 |
---|---|
Molecular Formula |
C42H72O5 |
Molecular Weight |
657 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C42H72O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(46)47-37-30-32-29-33(43)25-27-41(32,3)36-26-28-42(4)34(22-23-35(42)40(36)37)31(2)21-24-38(44)45/h12-13,31-37,40,43H,5-11,14-30H2,1-4H3,(H,44,45)/b13-12-/t31-,32+,33-,34+,35+,36+,37+,40+,41+,42-/m1/s1 |
InChI Key |
GFBWAJZDUSICON-NEVFELTPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O |
Synonyms |
7-oleyl-UDCA ursodeoxycholic acid 7-oleyl este |
Origin of Product |
United States |
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